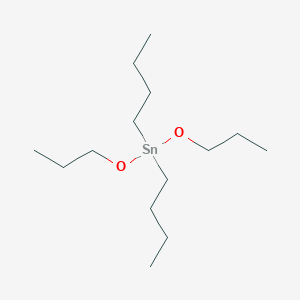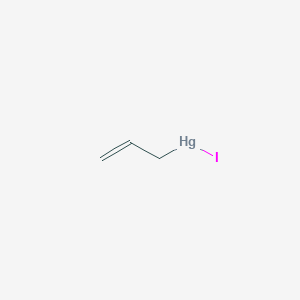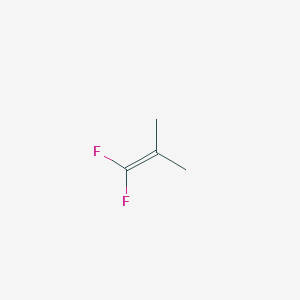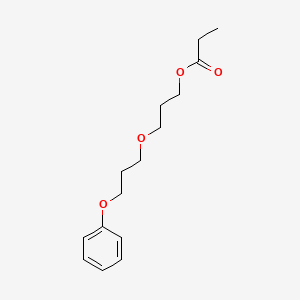
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is an organic compound that belongs to the class of polyamines. It is characterized by the presence of multiple amine groups, which contribute to its reactivity and versatility in various chemical processes. This compound is used in a wide range of applications, including chemical synthesis, biological research, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with butylamine, followed by the introduction of an aminopropyl group. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, imines, and substituted amines, depending on the specific reagents and conditions used.
科学研究应用
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Research explores its potential as a therapeutic agent in treating diseases related to polyamine dysregulation.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Aminopropyl)-N-butyl-1,3-propanediamine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can modulate the activity of enzymes involved in polyamine metabolism, thereby influencing cellular processes such as growth and differentiation. Its ability to form stable complexes with nucleic acids also contributes to its biological effects.
相似化合物的比较
Similar Compounds
- N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-methyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-ethyl-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
1555-68-6 |
|---|---|
分子式 |
C10H25N3 |
分子量 |
187.33 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)-N'-butylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-12H2,1H3 |
InChI 键 |
CMDGBXZMCXCQFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCN)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)


![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)





![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)



